N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide
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Overview
Description
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to a triazole ring, which is further connected to a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and the triazole intermediate.
Formation of the Benzamide Moiety: The final step involves the acylation of the triazole-dichlorobenzyl intermediate with 4-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The triazole ring plays a crucial role in binding to the active sites of enzymes, while the dichlorobenzyl and methylbenzamide groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide
- N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide
- N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide
Uniqueness
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide stands out due to its unique combination of a triazole ring with dichlorobenzyl and methylbenzamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14Cl2N4O |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H14Cl2N4O/c1-11-5-7-12(8-6-11)16(24)21-17-20-10-23(22-17)9-13-14(18)3-2-4-15(13)19/h2-8,10H,9H2,1H3,(H,21,22,24) |
InChI Key |
SZBOVVOKTZCPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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